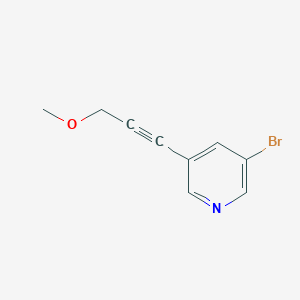

3-bromo-5-(3-methoxyprop-1-ynyl)pyridine

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. Pyridine (B92270), a six-membered aromatic ring with one nitrogen atom, is one of the most ubiquitous heterocyclic scaffolds in drug discovery. nih.gov Compounds like 3-bromo-5-(3-methoxyprop-1-ynyl)pyridine are of significant interest because they are not typically found in nature but are purpose-built as "building blocks." They provide chemists with a pre-functionalized core, allowing for the efficient and modular synthesis of new, more complex molecules. The strategic placement of three distinct functional elements—the nitrogen heterocycle, a halogen, and an alkyne—on one small molecule makes it a powerful tool for creating diverse chemical libraries for screening and drug development.

Overview of Pyridine Scaffolds in Advanced Organic Synthesis

The pyridine ring is a fundamental structural unit in organic and medicinal chemistry. researchgate.net Its nitrogen atom imparts unique properties, such as basicity and the ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net Pyridine scaffolds are found in numerous FDA-approved drugs, demonstrating their importance in treating a wide range of diseases, from cancer to viral infections. researchgate.netacs.org

In organic synthesis, the pyridine ring can be modified through various reactions. Its electron-deficient nature makes it susceptible to nucleophilic substitution, while electrophilic substitution can also be achieved under specific conditions. wipo.int The true power of pyridine scaffolds in modern synthesis, however, lies in their use in cross-coupling reactions. Halogenated pyridines, such as those containing bromine or iodine, are excellent substrates for palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for forming new carbon-carbon bonds. This allows for the precise and controlled attachment of various other molecular fragments to the pyridine core, enabling the construction of intricate and targeted molecules. google.com

Structural Features and their Implications for Synthetic Strategies

The synthetic utility of this compound is derived directly from its three key structural components: the pyridine ring, the bromo substituent, and the methoxypropynyl group. Each feature offers a distinct handle for chemical modification, making the compound a versatile intermediate.

The Bromo Substituent: The bromine atom at the 3-position is a critical functional handle. As a halogen, it is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position, providing a straightforward method for extending the molecular framework. This reactivity is a cornerstone of modern synthetic strategies for building molecular diversity.

The Methoxypropynyl Group: The alkynyl (C≡C triple bond) moiety is another highly versatile functional group. It is a key participant in Sonogashira coupling reactions, which link alkynes to aryl or vinyl halides. This reaction is one of the most effective methods for forming sp²-sp carbon-carbon bonds. The presence of the methoxy (B1213986) group on the propargyl chain can influence solubility and conformational properties of the final products. The synthesis of the title compound itself typically employs a Sonogashira coupling between a dihalopyridine precursor (such as 3-bromo-5-iodopyridine) and 3-methoxy-1-propyne, showcasing the importance of this reaction in preparing such building blocks.

Detailed Research Findings: The strategic value of substituted pyridines as synthetic intermediates is well-documented. For instance, in the development of novel agents against Mycobacterium tuberculosis, researchers have synthesized a class of compounds based on a pyrazolo[1,5-a]pyridine (B1195680) core. nih.gov The synthesis of this core structure begins with a substituted pyridine. A key step involves the 1,3-dipolar cycloaddition between an N-aminopyridinium ylide and an alkyne. nih.gov The initial N-amination of the pyridine nitrogen provides the necessary reactive intermediate for this powerful ring-forming reaction.

This established synthetic route highlights the importance of the pyridine nitrogen as a reactive site for building more complex, fused heterocyclic systems. A compound like this compound is primed for such transformations. Following a potential cycloaddition reaction utilizing the pyridine nitrogen and the internal alkyne, the bromine atom at the 3-position remains available for subsequent cross-coupling reactions. This allows for a multi-directional approach to molecular assembly, where a complex core is first constructed, and then peripheral diversity is introduced via the bromo substituent. This exemplifies how the specific structural features of this compound enable sophisticated and efficient synthetic strategies for creating novel and potentially bioactive molecules.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COCC#CC1=CC(=CN=C1)Br |

| InChI Key | MDQMCUDEOSGIOD-UHFFFAOYSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

3-bromo-5-(3-methoxyprop-1-ynyl)pyridine |

InChI |

InChI=1S/C9H8BrNO/c1-12-4-2-3-8-5-9(10)7-11-6-8/h5-7H,4H2,1H3 |

InChI Key |

MDQMCUDEOSGIOD-UHFFFAOYSA-N |

Canonical SMILES |

COCC#CC1=CC(=CN=C1)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Bromo 5 3 Methoxyprop 1 Ynyl Pyridine

Reactivity at the Bromine Functionality (C3-Position)

The bromine atom at the C3-position of the pyridine (B92270) ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is primarily exploited through palladium-catalyzed cross-coupling chemistry and, to a lesser extent, nucleophilic substitution.

Cross-Coupling Chemistry for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl and heteroaryl halides. The C-Br bond at the electron-deficient pyridine ring is particularly susceptible to oxidative addition to a low-valent palladium complex, initiating the catalytic cycle for several important transformations.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp2-hybridized carbon atoms. For 3-bromo-5-(3-methoxyprop-1-ynyl)pyridine, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C3-position. The general reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

The selection of the catalyst system, including the palladium source and the ligand, is crucial to achieve high yields and avoid side reactions such as debromination. While specific studies on this compound are not extensively detailed in the literature, the reactivity can be inferred from similar 3-bromopyridine (B30812) systems. For these substrates, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand are commonly employed. The choice of base and solvent is also critical for an efficient reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Reactions on 3-Bromopyridine Analogues

| Aryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | High |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | High |

Note: This table is illustrative of typical conditions for related compounds and is not based on specific experimental data for this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of arylamines from aryl halides and primary or secondary amines. Applying this methodology to this compound would provide access to a variety of 3-aminopyridine (B143674) derivatives, which are important pharmacophores.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The success of the Buchwald-Hartwig amination is highly dependent on the choice of a suitable phosphine ligand, which often features bulky and electron-rich characteristics to promote the reductive elimination step. Common bases include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS).

Table 2: Potential Buchwald-Hartwig Amination Reactions

| Amine | Palladium Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene |

| Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane |

Note: This table presents potential reaction systems based on established Buchwald-Hartwig methodology for other bromopyridines.

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes, creating a new carbon-carbon bond. For this compound, a Heck reaction would attach a vinyl group at the C3-position. This transformation is typically catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide produced during the reaction. The reaction provides a route to stilbene (B7821643) and cinnamate (B1238496) analogues of the parent pyridine.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on the pyridine ring is also a possible transformation. In general, pyridine is more reactive towards nucleophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Nucleophilic attack is favored at the C2 and C4 positions, which are ortho and para to the nitrogen. The C3-position is less activated towards nucleophilic attack. Consequently, displacing the bromine at the C3-position via an SNAr mechanism typically requires harsh reaction conditions or the presence of strongly activating groups, and it is often less efficient than palladium-catalyzed cross-coupling methods.

Reactivity at the Alkynyl Functionality (C5-Position)

The 3-methoxyprop-1-ynyl group at the C5-position offers a second site for chemical transformations. The carbon-carbon triple bond is a versatile functional group that can participate in a variety of reactions. These include cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles (a key example of "click chemistry"), or Diels-Alder reactions if the alkyne acts as a dienophile.

Furthermore, the terminal alkyne proton in related propargyl systems is acidic and can be removed by a strong base, generating an acetylide. This nucleophile can then react with various electrophiles. However, in this compound, the presence of the methoxy (B1213986) group on the propargylic carbon means there is no terminal alkyne proton, precluding reactivity via acetylide formation. Instead, reactions would focus on additions across the π-system of the triple bond. The specific influence of the methoxy group and the pyridine ring on the reactivity of this internal alkyne would be a subject for detailed experimental investigation.

Gold-Catalyzed Reactions Involving Alkynes and Ynol Ethers

Gold catalysts, particularly gold(I) and gold(III) complexes, are known for their exceptional ability to activate carbon-carbon triple bonds towards nucleophilic attack. This activation, stemming from the carbophilic π-Lewis acidity of gold, opens up a plethora of synthetic possibilities for alkynes and their derivatives, including ynol ethers. organic-chemistry.org For a molecule like this compound, gold catalysis could initiate several intramolecular transformations.

One plausible reaction is an intramolecular cyclization, where a nucleophilic atom from a substituent on the pyridine ring could attack the gold-activated alkyne. While the parent compound lacks a suitably positioned internal nucleophile, derivatives could be designed to undergo such reactions. For instance, if an amino or hydroxyl group were present at the 4- or 6-position of the pyridine ring, a gold-catalyzed intramolecular hydroamination or hydroalkoxylation could lead to the formation of a fused heterocyclic system. Research has shown that gold-catalyzed intramolecular cyclizations of alkynones with pyridine anhydrobases can occur, demonstrating the feasibility of involving the pyridine ring itself in such transformations. nih.gov

Furthermore, gold catalysts are proficient in mediating tandem reactions. A hypothetical scenario could involve an initial gold-catalyzed reaction at the alkyne, followed by a subsequent transformation. For example, gold-catalyzed reactions of furan-ynes with N-oxides have been shown to produce dihydropyridinones. mdpi.com This suggests that under appropriate conditions, the pyridine N-oxide of this compound could potentially undergo an intramolecular reaction with the alkyne moiety.

The following table summarizes potential gold-catalyzed reactions based on analogous systems.

| Reaction Type | Potential Reactants | Potential Products | Catalyst Example |

| Intramolecular Cyclization | Derivative with nucleophile at C4/C6 | Fused bicyclic heterocycles | AuPPh3SbF6 |

| Tandem Cyclization | This compound N-oxide | Fused pyridinone derivatives | [(IPr)Au(NTf2)] |

Cycloaddition Reactions of the Alkyne Moiety

The alkyne functionality in this compound is a prime candidate for participating in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. Two major classes of cycloadditions are the [4+2] Diels-Alder reaction and the [3+2] 1,3-dipolar cycloaddition.

In a Diels-Alder reaction , the alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgsigmaaldrich.com The reactivity of the alkyne as a dienophile is generally enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The pyridine ring, being electron-deficient, would increase the dienophilic character of the alkyne in the target molecule. A typical reaction would involve heating this compound with a diene such as cyclopentadiene (B3395910) or 2,3-dimethyl-1,3-butadiene, which would be expected to yield a bicyclic adduct.

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org This type of reaction is highly versatile for the synthesis of a wide range of heterocycles. numberanalytics.com For instance, the reaction of this compound with an azide (B81097) (e.g., benzyl (B1604629) azide) would yield a triazole derivative. Similarly, reaction with a nitrile oxide would produce an isoxazole, and reaction with a nitrone would lead to an isoxazoline. These reactions are often concerted and can exhibit high regioselectivity depending on the electronic and steric properties of the reactants. chemarticle.com

The table below illustrates potential cycloaddition reactions.

| Cycloaddition Type | Dipole/Diene | Resulting Heterocycle |

| [4+2] Diels-Alder | 2,3-Dimethyl-1,3-butadiene | Substituted Dihydro-bromopyridine |

| [3+2] 1,3-Dipolar | Benzyl Azide | 1,2,3-Triazole |

| [3+2] 1,3-Dipolar | Benzonitrile Oxide | Isoxazole |

| [3+2] 1,3-Dipolar | N-Benzyl-C-phenylnitrone | Isoxazoline |

Hydration and Hydrofunctionalization Reactions

The carbon-carbon triple bond of this compound can undergo the addition of water (hydration) and other H-X reagents (hydrofunctionalization) to yield a variety of functionalized products.

Hydration of the alkyne can proceed via two main regiochemical pathways: Markovnikov and anti-Markovnikov addition. Markovnikov hydration, typically catalyzed by a mixture of sulfuric acid and a mercury(II) salt, would result in the formation of a ketone. libretexts.org The reaction proceeds through an enol intermediate which tautomerizes to the more stable keto form. For the target molecule, this would yield 1-(3-bromo-5-pyridinyl)-3-methoxy-2-propanone.

Anti-Markovnikov hydration can be achieved through a hydroboration-oxidation sequence. youtube.comlibretexts.org Reaction with a sterically hindered borane (B79455) like disiamylborane (B86530) or 9-BBN, followed by oxidation with hydrogen peroxide in a basic solution, would lead to the formation of an aldehyde after tautomerization of the intermediate enol. lumenlearning.com In this case, the product would be 1-(3-bromo-5-pyridinyl)-3-methoxy-1-propanone.

Hydrofunctionalization encompasses a broader range of reactions where an H-X bond (where X can be C, N, O, S, etc.) is added across the alkyne. For example, hydroarylation, the addition of a C-H bond of an arene, can be catalyzed by transition metals like palladium. Palladium-catalyzed intramolecular hydroarylation of o-alkynyl biaryls has been shown to proceed via a C-H activation pathway. nih.gov While this is an intramolecular example, it highlights the potential for intermolecular hydroarylation of the alkyne in this compound with a suitable aromatic partner.

The following table summarizes these potential reactions.

| Reaction Type | Reagents | Expected Product | Regioselectivity |

| Hydration | H2SO4, HgSO4, H2O | 1-(3-bromo-5-pyridinyl)-3-methoxy-2-propanone | Markovnikov |

| Hydration | 1. Sia2BH 2. H2O2, NaOH | 1-(3-bromo-5-pyridinyl)-3-methoxy-1-propanone | anti-Markovnikov |

| Hydroarylation | Arene, Pd catalyst | Aryl-substituted alkene | Varies with catalyst |

Transformations Involving the Methoxy Group

The methoxy group in the 3-methoxyprop-1-ynyl substituent is an ether linkage, which can be cleaved under certain conditions to reveal a propargyl alcohol. The cleavage of ethers typically requires strong acidic or basic conditions. wikipedia.org

Acid-catalyzed cleavage of the methyl ether could be accomplished using strong acids such as HBr or HI. libretexts.orgmasterorganicchemistry.com The reaction mechanism would likely involve protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. This would yield the corresponding propargyl alcohol, 3-(3-bromo-5-pyridinyl)prop-2-yn-1-ol, and methyl halide. Given the presence of the pyridine nitrogen, which is also basic, careful selection of the acid and reaction conditions would be necessary to achieve selective ether cleavage.

Alternatively, certain Lewis acids are known to effect the cleavage of ethers. Reagents like boron tribromide (BBr3) are particularly effective for cleaving methyl ethers.

Another potential transformation is the conversion of the propargyl methyl ether to other propargyl derivatives. For instance, treatment with certain reagents could lead to the formation of propargyl halides or esters, which are versatile synthetic intermediates. The direct transformation of propargylic alcohols to allenes is also a known process, suggesting that if the methoxy group is first cleaved to the alcohol, further transformations could be readily achieved. rsc.org

Below is a table of potential transformations of the methoxy group.

| Reaction Type | Reagents | Potential Product |

| Ether Cleavage | HBr or HI | 3-(3-bromo-5-pyridinyl)prop-2-yn-1-ol |

| Ether Cleavage | BBr3 | 3-(3-bromo-5-pyridinyl)prop-2-yn-1-ol |

Role As a Molecular Scaffold and Intermediate in Complex Chemical Synthesis

Precursor in the Synthesis of Fused Heterocyclic Systems

The strategic placement of reactive groups on the pyridine (B92270) ring makes 3-bromo-5-(3-methoxyprop-1-ynyl)pyridine an adept precursor for assembling more complex fused heterocyclic structures. These systems are often "privileged scaffolds" in medicinal chemistry due to their wide-ranging biological activities. rsc.org

The imidazo[1,2-a]pyridine (B132010) (IMP) framework is a prominent heterocyclic system found in numerous therapeutic agents. mdpi.comrug.nl The development of synthetic routes to functionalized IMPs is a significant focus of chemical research. While direct synthesis from this compound in a single step is not prominently documented, its structure is highly suitable for multi-step strategies that build or functionalize the IMP scaffold.

A key strategy for creating functionalized IMPs involves the Sonogashira cross-coupling reaction. scirp.orgresearchgate.net Research has demonstrated the successful coupling of terminal alkynes with 3-halogenoimidazo[1,2-a]pyridines to produce a variety of 3-alkynyl-substituted IMP derivatives. researchgate.net In this context, this compound could be utilized in a convergent synthesis. A plausible pathway involves first constructing a 5-bromoimidazo[1,2-a]pyridine (B1254105) core through established methods, such as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction using 2-amino-5-bromopyridine (B118841) as a starting material. nih.govnih.gov Subsequently, the bromo group at the 5-position of the newly formed IMP scaffold could undergo a palladium-catalyzed Sonogashira coupling with an appropriate alkyne, or conversely, a 5-alkynyl IMP derivative could be synthesized and the bromine added later. The inherent functionality of this compound, specifically its reactive C-Br bond and alkyne group, makes it and its derivatives ideal partners in such coupling strategies to generate complex IMPs with retained propynyl (B12738560) moieties.

| Reaction Type | Role of Pyridine Derivative | Key Reagents/Catalysts | Resulting Scaffold |

| Sonogashira Coupling | Alkynyl or Halide Partner | Pd catalyst, Cu co-catalyst | Functionalized Imidazo[1,2-a]pyridine |

| Groebke-Blackburn-Bienaymé | Amidine Component (as a derivative) | Acid or Lewis Acid Catalyst | Imidazo[1,2-a]pyridine Core |

Phthalocyanines are large, aromatic macrocycles that have found applications in materials science, catalysis, and photodynamic therapy. nih.gov The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile (B49051) (1,2-dicyanobenzene) precursors. worldscientific.com Introducing specific functionalities, such as pyridine rings, onto the periphery of the phthalocyanine (B1677752) macrocycle can modulate its electronic, solubility, and coordination properties. rsc.orgworldscientific.com

The compound this compound can serve as a precursor to a substituent that is incorporated into the final phthalocyanine structure. A common synthetic strategy would involve first attaching the pyridine moiety to a phthalonitrile unit. This can be achieved via a nucleophilic aromatic substitution or a cross-coupling reaction where, for example, a hydroxy- or amino-functionalized phthalonitrile reacts with the bromo-position of the pyridine derivative. The resulting pyridinyl-substituted phthalonitrile would then be subjected to template-driven cyclotetramerization conditions, often in the presence of a metal salt (like Zn(II), Co(II), etc.), to assemble the final peripherally-substituted metallophthalocyanine. worldscientific.comworldscientific.com The propynyl group would add further functionality to the periphery of the macrocycle, allowing for potential post-assembly modifications.

The synthesis of hybrid molecules containing both pyridine and isothiazole (B42339) rings is an area of interest due to the diverse biological activities associated with these heterocycles. nih.gov Isothiazoles are five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms. Their synthesis can be achieved through various cyclization strategies.

The alkyne functionality of this compound is a key reactive handle for constructing the isothiazole ring. Although specific literature detailing this exact transformation is scarce, a plausible synthetic route would involve the reaction of the alkynylpyridine with a reagent capable of delivering the requisite nitrogen and sulfur atoms. For instance, cycloaddition reactions or condensation-cyclization sequences involving sulfur-nitrogen reagents could be employed to construct the isothiazole ring directly onto the pyridine scaffold, yielding a pyridinyl-substituted isothiazole. The versatility of alkynes in forming heterocyclic systems suggests its potential as a building block in this context.

Building Block for Advanced Molecular Architectures

Beyond fused heterocycles, the unique electronic and reactive properties of this compound allow its incorporation into more complex and specialized molecular structures.

Polyketides are a large and diverse class of natural products synthesized in nature through the iterative condensation of simple acyl-coenzyme A precursors by large enzymatic complexes known as polyketide synthases (PKS). frontiersin.org Chemical syntheses of polyketides aim to replicate this modularity by using iterative strategies to build up the characteristic carbon skeleton, which is typically an aliphatic chain decorated with oxygen-containing functional groups. researchgate.net

Based on the fundamental principles of polyketide biosynthesis and chemical synthesis, aromatic heterocyclic compounds like this compound are not typical building blocks for the construction of the core polyketide chain. The literature on polyketide synthesis focuses on the stereocontrolled assembly of short, functionalized aliphatic units. frontiersin.orgresearchgate.net Therefore, the use of this pyridine derivative as a direct precursor in the iterative chain-elongation process for polyketide construction is not a documented or mechanistically plausible application.

The field of organometallic chemistry involves the study of compounds containing metal-carbon bonds, which often serve as catalysts or materials with unique electronic properties. The structure of this compound possesses multiple potential coordination sites, making it a versatile ligand for the synthesis of complex organometallic species. researchgate.net

The compound offers three primary points of interaction with a metal center:

Pyridine Nitrogen : The lone pair of electrons on the nitrogen atom can readily coordinate to a metal center, forming a classic η¹(N)-pyridyl complex. This is one of the most common coordination modes for pyridine-based ligands. researchgate.net

Alkyne Group : The π-system of the carbon-carbon triple bond can coordinate to a transition metal, forming a π-alkyne complex. This mode of binding is crucial in many catalytic transformations of alkynes.

Carbon-Bromine Bond : The C-Br bond is susceptible to oxidative addition by low-valent transition metal complexes (e.g., Pd(0) or Ni(0)). This reaction breaks the C-Br bond and forms two new bonds between the metal and the carbon and bromide atoms, respectively, creating a new organometallic complex.

This multifunctionality allows this compound to act as a monodentate ligand (via nitrogen), a π-ligand (via the alkyne), or as a substrate for oxidative addition to form stable organometallic complexes or catalytic intermediates. It could also potentially act as a chelating ligand if the geometry allows for simultaneous coordination of the nitrogen and the alkyne to the same metal center. This versatility makes it a valuable building block for designing sophisticated organometallic complexes with tailored electronic and steric properties. nih.gov

| Compound Name | CAS Number | Molecular Formula |

| This compound | 950596-76-2 | C9H8BrNO |

| Imidazo[1,2-a]pyridine | 274-76-0 | C7H6N2 |

| 2-amino-5-bromopyridine | 87478-94-2 | C5H5BrN2 |

| Phthalonitrile | 91-15-6 | C8H4N2 |

| Isothiazole | 288-16-4 | C3H3NS |

| Palladium | 7440-05-3 | Pd |

| Zinc | 7440-66-6 | Zn |

| Cobalt | 7440-48-4 | Co |

| Acetyl-Coenzyme A | 72-89-9 | C23H38N7O17P3S |

Design Principles for Scaffold Exploration in Chemical Biology Research

The concept of a molecular scaffold is fundamental in medicinal chemistry and chemical biology, representing the core structure of a molecule or a series of related molecules. nih.gov Scaffolds serve as the foundational framework upon which various functional groups, or R-groups, can be systematically attached to explore chemical space and modulate biological function. nih.govmdpi.com The design and exploration of these scaffolds are guided by a set of principles aimed at systematically generating novel, diverse, and synthetically accessible compounds for screening and development. lifechemicals.com

A primary principle in scaffold design is the clear distinction between the core structure and its substituents. A widely accepted formal definition was introduced by Bemis and Murcko, which defines a scaffold as consisting of all ring structures and the linkers that connect them within a molecule, effectively stripping away all side chains. nih.gov This hierarchical view allows chemists to classify compounds into structural families, compare core architectures, and understand structure-activity relationships at a fundamental level. nih.govlifechemicals.com

Effective scaffold exploration emphasizes several key design considerations:

Structural Diversity and Novelty: A core objective is to create libraries of compounds with high structural diversity. This involves selecting or designing scaffolds that are not only unique in their three-dimensional shape and topology but also differ significantly from existing patented structures. lifechemicals.com This novelty is crucial for discovering molecules with new modes of action.

Synthetic Accessibility: Scaffolds must be amenable to efficient chemical synthesis. The design should incorporate "hubs"—key structural units (e.g., triazine, arenes, amino acids)—that allow for the straightforward and often late-stage introduction of various appendages. mdpi.com The synthetic routes should be robust and allow for the creation of a library of derivatives with minimal effort.

Defined Derivatization Sites: A well-designed scaffold possesses a specific number of clearly defined points for chemical modification. mdpi.comlifechemicals.com This allows for controlled and systematic variation of substituents, enabling a methodical exploration of the chemical space around the core structure. This contrasts with scaffolds that might have ambiguous or numerous potential modification sites, which can complicate synthesis and analysis.

From a computational perspective, scaffolds can be algorithmically extracted from large compound databases to identify common core structures among bioactive molecules. lifechemicals.com However, a chemistry-oriented approach often views scaffolds as templates for synthesis, where retrosynthetic analysis can be applied to identify synthetically relevant cores. lifechemicals.com This dual perspective, combining computational analysis with synthetic feasibility, underpins modern scaffold-based design strategies in the search for new chemical entities. lifechemicals.comrsc.org

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Specific chemical shifts, coupling constants, and correlation data from ¹H NMR, ¹³C NMR, and 2D NMR experiments for 3-bromo-5-(3-methoxyprop-1-ynyl)pyridine are not available in the public domain based on the conducted searches.

No experimental ¹H NMR data detailing the chemical shifts (δ) and coupling constants (J) for the protons of this compound could be located.

Information regarding the chemical shifts of the carbon atoms in the this compound structure from ¹³C NMR analysis is not available.

Searches for Heteronuclear Multiple Bond Correlation (HMBC) or Correlation Spectroscopy (COSY) data, which would elucidate the connectivity of the molecule's atomic framework, did not yield any results for this compound.

Vibrational Spectroscopy for Functional Group Analysis

The vibrational frequencies corresponding to the functional groups of this compound have not been reported in the searched literature.

No specific IR absorption bands for this compound were found.

No specific Raman scattering peaks for this compound were found.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, this analysis is crucial for confirming its elemental composition and providing insights into its chemical stability through fragmentation analysis.

The high-resolution mass spectrum of this compound would be expected to show a molecular ion peak [M]+ corresponding to its exact molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity corresponding to the two major isotopes of bromine, 79Br and 81Br. This distinctive isotopic signature provides strong evidence for the presence of a single bromine atom in the molecule.

While specific fragmentation data from research studies are not publicly available, a theoretical fragmentation pattern can be postulated based on the compound's structure. Under electron ionization (EI) conditions, the molecular ion would likely undergo a series of fragmentation events, providing clues to the molecule's connectivity.

Hypothetical Fragmentation Pathways:

Loss of a Methyl Group: Cleavage of the methoxy (B1213986) group could lead to the loss of a methyl radical (•CH3), resulting in a significant fragment ion.

Cleavage of the Propynyl (B12738560) Side Chain: Fragmentation could occur at various points along the 3-methoxyprop-1-ynyl side chain, leading to the formation of different fragment ions.

Loss of the Methoxy Group: The entire methoxy group (•OCH3) could be lost.

Ring Fragmentation: At higher energies, the pyridine (B92270) ring itself could fragment.

A detailed analysis of these fragmentation patterns would allow researchers to piece together the structural components of the molecule, thus confirming the identity of this compound.

Interactive Data Table: Expected Mass Spectrometry Data

| Analysis Type | Expected Observation | Significance |

| Molecular Ion Peak | Presence of [M]+ and [M+2]+ peaks of nearly equal intensity. | Confirms the molecular weight and the presence of one bromine atom. |

| High-Resolution MS | Provides the exact mass, allowing for the determination of the elemental formula. | Confirms the elemental composition of the molecule. |

| Fragmentation Pattern | Characteristic losses of fragments such as CH3, OCH3, and parts of the propynyl chain. | Provides structural information and confirms the connectivity of the atoms. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

While a specific crystal structure for this compound has not been reported in publicly accessible databases, the technique would be invaluable for a complete structural elucidation. To perform this analysis, a suitable single crystal of the compound would need to be grown and then irradiated with X-rays. The resulting diffraction pattern can be mathematically analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be inferred.

Anticipated Structural Insights from X-ray Crystallography:

Confirmation of Connectivity: The analysis would definitively confirm the covalent bonding arrangement, including the substitution pattern on the pyridine ring.

Molecular Geometry: Precise measurements of all bond lengths and angles would be obtained. For instance, the C-Br, C≡C, and C-O bond lengths could be determined with high precision.

Conformation of the Side Chain: The dihedral angles of the 3-methoxyprop-1-ynyl side chain would be determined, revealing its preferred conformation in the solid state.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be elucidated, revealing any significant intermolecular interactions such as halogen bonding (involving the bromine atom), π-π stacking between pyridine rings, or other van der Waals forces. These interactions are crucial for understanding the solid-state properties of the compound.

Interactive Data Table: Potential X-ray Crystallography Parameters

| Parameter | Information Provided |

| Crystal System and Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-N, C-Br, C≡C, C-O). |

| Bond Angles | The angles formed by three connected atoms, defining the geometry of the molecule. |

| Torsion Angles | Describes the conformation of the flexible parts of the molecule, such as the methoxypropyl side chain. |

| Intermolecular Contacts | Identifies non-covalent interactions between adjacent molecules in the crystal. |

Computational and Mechanistic Investigations

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies on the reaction mechanisms involving the 3-bromo-5-(3-methoxyprop-1-ynyl)pyridine scaffold are crucial for understanding and optimizing its synthesis and subsequent chemical transformations. A primary reaction of interest for this class of compounds is the Sonogashira cross-coupling reaction, which is a common method for forming the carbon-carbon triple bond present in the molecule.

Computational investigations, typically employing Density Functional Theory (DFT), can elucidate the intricate steps of the catalytic cycle. This includes the oxidative addition of the 3-bromopyridine (B30812) moiety to a palladium(0) complex, followed by transmetalation with a copper(I) acetylide, and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst.

The following table provides a conceptual overview of the type of data generated from a DFT study on a model Sonogashira reaction involving a 3-bromopyridine derivative.

| Reaction Step | Description | Key Computational Outputs |

|---|---|---|

| Oxidative Addition | The insertion of the palladium(0) catalyst into the carbon-bromine bond of the pyridine (B92270) ring. | Geometry of the transition state, activation energy barrier, and thermodynamic stability of the resulting palladium(II) complex. |

| Transmetalation | The transfer of the alkynyl group from the copper co-catalyst to the palladium(II) complex. | Structure of the intermediate complexes and the energy profile of the ligand exchange process. |

| Reductive Elimination | The final step where the coupled product is formed, and the palladium(0) catalyst is regenerated. | Geometry of the transition state for C-C bond formation and the overall exergonicity of this step. |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and dynamic behavior of this compound. A significant aspect of this is conformational analysis, which aims to identify the stable arrangements of atoms in the molecule, known as conformers, and to determine their relative energies.

The conformational flexibility of this compound primarily arises from the rotation around the single bonds in the 3-methoxyprop-1-ynyl side chain. Specifically, the torsion angles involving the C-C and C-O bonds of this substituent dictate its spatial orientation relative to the pyridine ring.

Computational methods, ranging from semi-empirical methods to more accurate ab initio and DFT calculations, can be used to perform a systematic search of the conformational space. By rotating the key dihedral angles and calculating the potential energy at each point, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers of the molecule.

The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies. This information is valuable as the biological activity and reactivity of a molecule can be influenced by its preferred conformation.

A representative table summarizing the kind of data obtained from a conformational analysis is presented below.

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | [Specific Angle] | 0.00 | [Calculated Percentage] |

| 2 | [Specific Angle] | [Calculated Value] | [Calculated Percentage] |

| 3 | [Specific Angle] | [Calculated Value] | [Calculated Percentage] |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a scaffold such as this compound, QSAR can be a powerful tool for guiding the design of new analogs with potentially improved properties, without explicitly reporting the specific activities.

The general workflow of a QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined activities is compiled. For the this compound scaffold, this would involve synthesizing and testing a library of derivatives with variations at different positions of the molecule.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For the optimization of the this compound scaffold, a QSAR model could reveal which structural features are most important for its activity. For example, the model might indicate that increasing the hydrophobicity of a particular substituent or altering the electronic properties of the pyridine ring could lead to more potent compounds. This information can then be used to prioritize the synthesis of new derivatives with a higher probability of success.

Molecular Docking Studies of Scaffold-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or another biological macromolecule. For this compound, molecular docking studies can provide valuable insights into its potential mechanism of action by identifying its likely binding mode within the active site of a target receptor.

The docking process involves two main components: a search algorithm that generates a large number of possible binding poses of the ligand in the receptor's active site, and a scoring function that estimates the binding affinity for each of these poses. The pose with the best score is then proposed as the most likely binding mode.

In the context of this compound, a docking study would analyze the potential interactions between the different parts of the molecule and the amino acid residues of the receptor. Key interactions could include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom can participate in halogen bonding interactions with electron-rich atoms in the receptor.

Hydrophobic Interactions: The pyridine ring and the hydrocarbon portion of the side chain can engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic pyridine ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.

The results of a molecular docking study can be used to rationalize the structure-activity relationships observed in a series of compounds and to guide the design of new molecules with improved binding affinity and selectivity for the target receptor.

Below is a conceptual table illustrating the types of interactions that might be identified in a molecular docking study of this scaffold.

| Molecular Moiety | Potential Interaction Type | Interacting Receptor Residue (Example) |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Lysine, Arginine, Serine |

| Bromine Atom | Halogen Bond Donor | Carbonyl Oxygen of the peptide backbone |

| Alkynyl Group | Pi-Alkyl or Pi-Pi Interactions | Leucine, Isoleucine, Phenylalanine |

| Methoxy (B1213986) Group | Hydrogen Bond Acceptor | Threonine, Asparagine |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The current primary route for the synthesis of 3-bromo-5-(3-methoxyprop-1-ynyl)pyridine is the Sonogashira cross-coupling reaction. This well-established method involves the palladium-catalyzed reaction of a dihalogenated pyridine (B92270), such as 3-bromo-5-iodopyridine, with 3-methoxyprop-1-yne. While effective, this approach is dependent on the availability and stability of the starting materials and the efficiency of the catalytic system.

Future research is likely to focus on developing more efficient, cost-effective, and sustainable synthetic strategies. This includes the exploration of alternative catalytic systems that may offer higher yields, milder reaction conditions, and greater tolerance to a wider range of functional groups. For instance, the development of copper-catalyzed C-N cross-coupling reactions of alkenyl boronic acids with oxime O-carboxylates to generate 3-azatrienes, which then undergo electrocyclization and aerobic oxidation, presents a modular approach to highly substituted pyridines. nih.gov Such innovative cascade reactions could potentially be adapted for the synthesis of this compound, offering a more streamlined process.

Furthermore, research into one-pot syntheses that combine several reaction steps without the need for intermediate purification is a promising avenue. This approach not only enhances efficiency but also reduces waste, aligning with the principles of green chemistry. The development of novel pyridine syntheses, such as the Hantzsch-type strategy using rongalite as a C1 unit for the assembly of the pyridine ring, could also be explored for the construction of the core scaffold. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Optimized Sonogashira Coupling | Well-established, reliable | Development of more active and stable catalysts, milder reaction conditions. |

| Cascade Reactions | Increased efficiency, reduced waste | Design of novel multi-component reactions to form the substituted pyridine ring in one pot. |

| Novel Cycloaddition Approaches | Access to diverse substitution patterns | Exploration of new cycloaddition partners and catalysts for pyridine ring formation. |

Exploration of New Catalytic Applications

The presence of both a bromine atom and an alkynyl group makes this compound a valuable substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While its utility in Suzuki-Miyaura and Heck reactions is recognized, there is considerable scope for exploring its application in other modern catalytic transformations.

Future research could investigate the use of this compound in reactions such as Buchwald-Hartwig amination, cyanation, and C-H activation/functionalization reactions. The pyridine nitrogen can act as a directing group, potentially enabling regioselective functionalization at other positions on the ring. The exploration of dual-catalytic cycles, where both the bromo and alkynyl groups participate in sequential or concurrent transformations, could lead to the rapid assembly of complex molecular scaffolds.

A study on the palladium-catalyzed one-pot Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has demonstrated the feasibility of synthesizing novel pyridine derivatives with moderate to good yields. mdpi.com Similar investigations with this compound could yield a library of novel compounds with potential applications in medicinal chemistry and materials science.

Table 2: Potential Catalytic Applications

| Reaction Type | Potential Outcome | Research Implication |

|---|---|---|

| Buchwald-Hartwig Amination | Synthesis of novel amino-substituted pyridines | Access to new pharmacophores and ligands. |

| Cyanation Reactions | Introduction of a nitrile group | Versatile handle for further chemical transformations. |

| C-H Activation/Functionalization | Direct modification of other ring positions | More efficient and atom-economical synthesis of complex derivatives. |

| Dual Catalysis | Rapid construction of complex molecules | Development of novel synthetic methodologies. |

Integration into Flow Chemistry and Automation Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and greater scalability. sci-hub.seacs.org The synthesis of heterocyclic compounds, including pyridines, has been shown to benefit significantly from flow chemistry approaches. uc.pt

Future research will likely focus on adapting the synthesis of this compound to a continuous flow process. This would involve optimizing reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. The use of packed-bed reactors containing immobilized catalysts could further enhance the efficiency and sustainability of the synthesis by allowing for catalyst recycling.

Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new derivatives. researchgate.net Automated systems can perform a large number of reactions in parallel, varying starting materials and reaction conditions to rapidly generate a library of compounds for screening. This high-throughput approach is particularly valuable in drug discovery and materials science, where the rapid exploration of chemical space is crucial.

Expansion of Scaffold Diversity through Strategic Derivatization

The functional groups present in this compound provide multiple handles for strategic derivatization, allowing for the expansion of its chemical scaffold and the generation of a diverse range of new molecules.

The bromine atom at the 3-position is a prime site for modification through various cross-coupling and substitution reactions. As previously mentioned, Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions can be employed to introduce a wide array of aryl, vinyl, and amino substituents, respectively. Additionally, nucleophilic aromatic substitution reactions could be explored to replace the bromine with other functional groups.

The alkynyl group at the 5-position is also amenable to a variety of transformations. For example, it can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form triazoles. It can also be hydrated to form ketones or reduced to the corresponding alkene or alkane.

The methoxy (B1213986) group, while less reactive, could potentially be cleaved to reveal a hydroxyl group, which could then be further functionalized. The strategic and sequential modification of these functional groups will enable the synthesis of a vast library of novel pyridine derivatives with tailored properties for various applications.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromo-5-iodopyridine |

| 3-methoxyprop-1-yne |

Q & A

What are the most reliable synthetic routes for preparing 3-bromo-5-(3-methoxyprop-1-ynyl)pyridine, and how do reaction conditions influence yield?

Basic Research Focus

The compound can be synthesized via Sonogashira coupling, leveraging palladium catalysts to cross-couple bromopyridine derivatives with alkynyl moieties. Key steps include:

- Precursor Selection : Use 3-bromo-5-iodopyridine as a starting material to ensure regioselective alkynylation at the 5-position .

- Catalytic System : Optimize Pd(PPh₃)₂Cl₂/CuI in a triethylamine base under inert gas (argon) to minimize side reactions like homocoupling .

- Solvent and Temperature : Tetrahydrofuran (THF) at 60–80°C balances reactivity and stability of the alkyne group. Lower temperatures (<50°C) risk incomplete coupling, while higher temperatures (>100°C) promote decomposition .

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Typical yields range from 60–75% .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Advanced Research Focus

Contradictions in spectral data often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:

- Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C, DEPT-135) with IR and high-resolution mass spectrometry (HRMS). For example, the alkyne C≡C stretch in IR should appear at ~2100–2200 cm⁻¹, confirming functional group integrity .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Gaussian09 with B3LYP/6-311+G(d,p) basis sets is recommended for pyridine derivatives .

- Dynamic NMR Studies : For tautomeric ambiguities (e.g., keto-enol shifts), analyze variable-temperature NMR to detect equilibrium states .

What strategies are effective for functionalizing the alkyne group in this compound while preserving the pyridine core?

Advanced Research Focus

The propargyl ether moiety is reactive toward electrophilic and cycloaddition reactions. Key methods:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install triazoles. Use CuSO₄/sodium ascorbate in water/tert-butanol (1:1) at room temperature for >90% conversion .

- Electrophilic Addition : Bromine or iodine can add to the triple bond under mild conditions (e.g., NBS in CCl₄ at 0°C). Monitor via TLC to prevent overhalogenation .

- Protection-Deprotection : Protect the alkyne as a trimethylsilyl (TMS) derivative using TMSCl/Et₃N, enabling selective modification of the pyridine bromine .

How can computational methods predict the nonlinear optical (NLO) properties of this compound, and what experimental validations are required?

Advanced Research Focus

DFT and time-dependent DFT (TD-DFT) are critical for modeling NLO responses:

- Polarizability and Hyperpolarizability : Calculate using CAM-B3LYP/6-311++G(d,p) to assess second-harmonic generation (SHG) efficiency. The methoxy-alkyne group enhances charge transfer, increasing β (hyperpolarizability) values .

- Experimental Validation : Use Kurtz-Perry powder technique with a Nd:YAG laser (1064 nm) to measure SHG efficiency. Compare results with urea or KDP as reference standards .

- Solid-State Packing : Single-crystal XRD analysis reveals molecular alignment, which directly impacts NLO activity. Non-centrosymmetric crystal structures are ideal .

What are the common pitfalls in chromatographic purification of this compound, and how can they be mitigated?

Basic Research Focus

Challenges include tailing, low recovery, and co-elution of byproducts. Solutions:

- Stationary Phase Optimization : Use silica gel with 5–10% ethyl acetate in hexane for moderate polarity. For polar impurities, switch to reverse-phase C18 columns with acetonitrile/water gradients .

- Additive Use : Add 0.1% triethylamine to mobile phases to suppress silanol interactions and reduce tailing .

- Pre-Chromatography Steps : Pre-adsorb crude product onto Celite® and perform flash chromatography under reduced pressure for faster separation .

How does the electron-withdrawing bromine substituent affect the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus

The bromine at the 3-position activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura coupling:

- SNAr Reactivity : Bromine deactivates the ring, requiring strong nucleophiles (e.g., amines, thiols) and elevated temperatures (80–120°C in DMF) .

- Suzuki Coupling : Use Pd(dppf)Cl₂ with K₂CO₃ in dioxane/water (4:1) at 90°C. The bromine directs coupling to the 3-position, leaving the alkyne intact for further functionalization .

- Competing Pathways : Monitor for undesired alkyne participation (e.g., Glaser coupling) by maintaining low Pd catalyst loadings (<2 mol%) .

What safety protocols are essential when handling this compound, given its structural analogs’ hazards?

Basic Research Focus

While specific toxicity data for this compound is limited, structural analogs (e.g., bromopyridines) are known irritants:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Avoid contact with skin/eyes due to potential irritation .

- Storage : Store in amber vials under argon at –20°C to prevent degradation. Label containers with hazard symbols (GHS07) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.